molecular formula C7H10N2O B15239525 (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol

(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol

Cat. No.: B15239525
M. Wt: 138.17 g/mol
InChI Key: SHHIJGHJYYFDQH-RXMQYKEDSA-N
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Description

(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with an amino group at the 2-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminopyridine-3-carbaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound. The reaction conditions are optimized to achieve high yield and purity, often involving continuous flow reactors for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 2-aminopyridine-3-carbaldehyde or 2-aminopyridine-3-carboxylic acid.

    Reduction: Formation of 2-aminopyridine-3-ethylamine.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanol group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyridine: Lacks the ethanol group, making it less hydrophilic.

    3-aminopyridine: Has the amino group at a different position, altering its reactivity.

    1-(2-aminopyridin-3-yl)propan-1-ol: Has a longer carbon chain, affecting its physical properties.

Uniqueness

(1R)-1-(2-aminopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1R)-1-(2-aminopyridin-3-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m1/s1

InChI Key

SHHIJGHJYYFDQH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)N)O

Canonical SMILES

CC(C1=C(N=CC=C1)N)O

Origin of Product

United States

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